molecular formula C5H13ClN2S B3051441 (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride CAS No. 337359-79-2

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride

Cat. No. B3051441
CAS RN: 337359-79-2
M. Wt: 168.69 g/mol
InChI Key: GKVKKLXPZUFGAC-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride, also known as THPTH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. THPTH is a heterocyclic compound that contains a thiopyran ring and a hydrazine group. In

Scientific Research Applications

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential as an antifungal agent, with promising results. In materials science, this compound has been investigated for its potential as a corrosion inhibitor. This compound has been shown to effectively inhibit the corrosion of steel in acidic environments. In analytical chemistry, this compound has been used as a reagent for the determination of various metals, including copper, nickel, and cobalt.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and fungal growth. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit fungal growth. This compound has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In animal studies, this compound has been shown to have low toxicity and no significant adverse effects.

Advantages and Limitations for Lab Experiments

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential instability in acidic environments.

Future Directions

There are several future directions for the study of (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride. In medicinal chemistry, further studies are needed to investigate the anticancer and antifungal properties of this compound and to optimize its structure for improved activity. In materials science, further studies are needed to investigate the corrosion inhibition properties of this compound and to develop new applications for the compound. In analytical chemistry, further studies are needed to investigate the use of this compound as a reagent for the determination of other metals. Overall, this compound has great potential for various applications and warrants further investigation.

properties

IUPAC Name

thian-4-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVKKLXPZUFGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626697
Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374652-09-1, 337359-79-2
Record name Hydrazine, (tetrahydro-2H-thiopyran-4-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (thian-4-yl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride
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